molecular formula C14H16N6 B7576833 2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine

2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine

Cat. No. B7576833
M. Wt: 268.32 g/mol
InChI Key: FFUNDKBYXNCKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine, also known as PZM21, is a synthetic opioid analgesic that has gained attention in the scientific community due to its potential as a non-addictive painkiller. In

Mechanism of Action

2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine works by binding to the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids on pain perception. However, unlike traditional opioids, 2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine only activates a specific signaling pathway within the receptor, which is believed to be responsible for its non-addictive properties.
Biochemical and Physiological Effects:
2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine has been shown to reduce pain in mice and rats without causing the side effects associated with traditional opioids, such as addiction and respiratory depression. Additionally, 2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine does not appear to affect learning and memory, which is a common side effect of traditional opioids.

Advantages and Limitations for Lab Experiments

One advantage of using 2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine in lab experiments is its potential as a non-addictive painkiller. This could be particularly useful in the development of new pain medications that do not carry the risk of addiction. However, one limitation of using 2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine is its limited availability, as it is a synthetic compound that is not currently available for clinical use.

Future Directions

There are several future directions for research on 2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine. One area of interest is the development of new pain medications based on the structure of 2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine that could be used in clinical settings. Another area of interest is the study of the specific signaling pathway activated by 2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine within the mu-opioid receptor, which could provide insights into the development of non-addictive opioids. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine and its potential as a non-addictive painkiller.

Synthesis Methods

The synthesis of 2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine involves a multistep process that requires the use of various chemicals and reagents. The first step involves the preparation of 5-pyridin-3-yl-1H-pyrazole-4-carbaldehyde, which is then reacted with 2-pyrazol-1-yl-ethanamine to form the intermediate product. The intermediate product is then reacted with 5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide to form the final product, 2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine.

Scientific Research Applications

2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine has been the focus of several scientific studies due to its potential as a non-addictive painkiller. In one study, 2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine was shown to be effective in reducing pain in mice without causing the side effects associated with traditional opioids, such as addiction and respiratory depression. Another study found that 2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine was able to reduce pain in rats without affecting their ability to learn or remember, which is a common side effect of traditional opioids.

properties

IUPAC Name

2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6/c1-3-12(9-15-4-1)14-13(11-17-19-14)10-16-6-8-20-7-2-5-18-20/h1-5,7,9,11,16H,6,8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUNDKBYXNCKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=NN2)CNCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine

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